2,6-Difluoro-3-formylphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

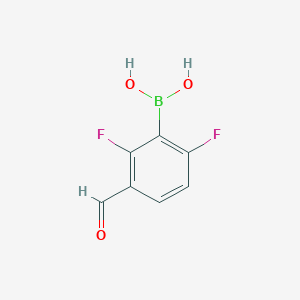

2D Structure

Properties

IUPAC Name |

(2,6-difluoro-3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQAPMRINNTHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C=O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584652 | |

| Record name | (2,6-Difluoro-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-09-5 | |

| Record name | (2,6-Difluoro-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 849062-09-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2,6-Difluoro-3-formylphenylboronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Challenging Building Block

2,6-Difluoro-3-formylphenylboronic acid is a highly valuable synthetic intermediate in contemporary drug discovery and materials science. Its unique trifunctional arrangement—a boronic acid for cross-coupling, a formyl group for diverse derivatization, and a difluoro-substitution pattern for modulating electronic properties and metabolic stability—makes it a sought-after building block. However, the precise installation of these three groups on an aromatic ring presents a significant synthetic challenge. Standard electrophilic aromatic substitution methods are often unselective. This guide details a robust and rational protocol for its synthesis, leveraging the principles of Directed ortho-Metalation (DoM), a cornerstone of modern aromatic chemistry.[1][2]

The Synthetic Strategy: Directed ortho-Metalation (DoM)

The most effective strategy for constructing this molecule is a multi-step sequence centered around a Directed ortho-Metalation (DoM) reaction.[2][3] In this approach, a functional group, the Directed Metalation Group (DMG), coordinates to a strong organolithium base, directing deprotonation to the adjacent ortho position with high regioselectivity.[3][4]

Our retrosynthetic analysis identifies 2,6-difluorobenzaldehyde as a logical starting material. The aldehyde functionality, while our eventual target, must first be protected to prevent nucleophilic attack by the organolithium base. Once protected, the fluorine atom at C2 and the protected formyl group at C1 will cooperatively direct lithiation to the C3 position. Subsequent quenching with a boron electrophile and deprotection yields the desired product.

Detailed Synthesis Protocol

This protocol is designed as a self-validating system, incorporating in-process controls and detailed purification and characterization steps.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Grade | Supplier | Notes |

| 2,6-Difluorobenzaldehyde | 142.10 | ≥98% | e.g., Sigma-Aldrich | Starting Material |

| Ethylene Glycol | 62.07 | Anhydrous | e.g., Sigma-Aldrich | Acetal Protecting Agent |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | Monohydrate | e.g., Sigma-Aldrich | Catalyst |

| Toluene | 92.14 | Anhydrous | e.g., Sigma-Aldrich | Solvent |

| Lithium Diisopropylamide (LDA) | 107.12 | 2.0 M in THF/heptane/ethylbenzene | e.g., Sigma-Aldrich | Strong Base |

| Tetrahydrofuran (THF) | 72.11 | Anhydrous | e.g., Sigma-Aldrich | Solvent |

| Triisopropyl Borate | 188.08 | ≥98% | e.g., Sigma-Aldrich | Boron Electrophile |

| Hydrochloric Acid (HCl) | 36.46 | 2 M Aqueous Solution | N/A | For workup/deprotection |

| Ethyl Acetate | 88.11 | ACS Grade | N/A | Extraction Solvent |

| Brine (Saturated NaCl) | 74.44 (NaCl) | N/A | N/A | Aqueous Wash |

| Magnesium Sulfate (MgSO₄) | 120.37 | Anhydrous | N/A | Drying Agent |

Experimental Workflow

The overall synthesis is a three-stage process: protection of the aldehyde, the core lithiation-borylation reaction, and finally, deprotection and purification.

Step-by-Step Procedure

Step 1: Protection of the Aldehyde (Acetal Formation)

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2,6-difluorobenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene (approx. 0.3 M concentration of the aldehyde).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature. Wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(2,6-difluorophenyl)-1,3-dioxolane as an oil. This product is often used in the next step without further purification.

-

Expert Insight: The acetal protection is crucial. The formyl proton is acidic and the carbonyl carbon is electrophilic; exposing the unprotected aldehyde to LDA would lead to a complex mixture of byproducts. The Dean-Stark apparatus efficiently removes water, driving the reversible acetal formation to completion.

Step 2: Directed ortho-Lithiation and Borylation

-

Dissolve the protected acetal from Step 1 (1.0 eq) in anhydrous THF (approx. 0.2 M) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting deep-colored solution at -78 °C for 1-2 hours.

-

In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF. Cool this solution to -78 °C.

-

Transfer the lithiated species from step 4 into the triisopropyl borate solution via cannula, again maintaining a temperature of -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then warm slowly to room temperature overnight.

-

Expert Insight: The choice of LDA is critical; it is a strong, non-nucleophilic base, ideal for deprotonation without attacking the aromatic ring.[4] The extremely low temperature (-78 °C) is necessary to maintain the kinetic stability of the aryllithium intermediate and prevent side reactions like hydrodefluorination.[5] Adding the lithiated species to the borate (inverse addition) prevents the formation of over-borylated byproducts by ensuring the electrophile is always in excess. This lithiation-borylation sequence is a powerful tool in organic synthesis.[6]

Step 3: Hydrolysis (Deprotection) and Purification

-

Cool the reaction mixture from Step 2 to 0 °C in an ice bath.

-

Slowly quench the reaction by adding 2 M aqueous HCl. Stir vigorously for 2-4 hours at room temperature. The hydrolysis of the borate ester and the deprotection of the acetal occur concurrently.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to yield this compound as a white to off-white solid.

-

Expert Insight: The acidic workup serves two purposes: it protonates the boronate complex to form the boronic acid and hydrolyzes the acetal to regenerate the formyl group. Phenylboronic acids can be prone to dehydration to form cyclic boroxine anhydrides. A final purification step is often necessary to obtain material of high purity.

Reaction Mechanism: The Core of Regioselectivity

The key to this synthesis is the Directed ortho-Metalation step, where the acetal group dictates the site of deprotonation.

-

Coordination: The Lewis basic oxygen atoms of the acetal DMG coordinate to the Lewis acidic lithium ion of the LDA aggregate.[3]

-

Deprotonation: This coordination brings the strong diisopropylamide base into proximity with the C3 proton, facilitating its removal. This "Complex Induced Proximity Effect" (CIPE) is the source of the reaction's high regioselectivity.[3]

-

Electrophilic Quench: The resulting aryllithium nucleophile attacks the electrophilic boron atom of triisopropyl borate, forming a tetracoordinate boronate complex.

-

Hydrolysis: Acidic workup hydrolyzes the boronate ester to the boronic acid and cleaves the acetal, revealing the final product.

Characterization

The final product should be characterized to confirm its identity and purity.

-

¹H NMR: Expect characteristic signals for the aldehyde proton (~10 ppm), aromatic protons, and the broad singlet for the boronic acid -OH groups.

-

¹⁹F NMR: Expect two distinct signals for the non-equivalent fluorine atoms.

-

¹³C NMR: Confirmation of all carbon atoms, including the aldehyde carbonyl.

-

Mass Spectrometry (MS): To confirm the molecular weight (185.92 g/mol ).

-

Melting Point: Compare with literature values (approx. 124-131 °C).[7]

Conclusion

The synthesis of this compound via a protection/Directed ortho-Metalation/deprotection sequence is a prime example of modern synthetic strategy. It allows for the precise and regiocontrolled construction of a complex, highly functionalized aromatic building block. By understanding the principles behind each step—from the necessity of protection to the mechanistic basis of DoM—researchers can reliably access this valuable compound for applications in medicinal chemistry and beyond.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2,6-Difluoro-3-formylphenylboronic Acid

Abstract: 2,6-Difluoro-3-formylphenylboronic acid (CAS No. 849062-09-5) is a strategically important building block in modern synthetic chemistry, particularly within the realms of pharmaceutical discovery and materials science. The precise arrangement of its functional groups—a reactive boronic acid, two electron-withdrawing fluorine atoms, and a versatile formyl handle—imparts a unique combination of reactivity, stability, and electronic properties. This guide provides an in-depth analysis of its core physicochemical characteristics, stability considerations, and key applications. It is intended to serve as a critical resource for researchers, chemists, and drug development professionals, offering both foundational data and field-proven insights to ensure its effective and reliable use in experimental workflows.

Introduction

In the intricate process of drug discovery and the design of novel organic materials, the selection of appropriate building blocks is paramount. This compound has emerged as a compound of significant interest due to its trifunctional nature. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the efficient construction of carbon-carbon bonds.[1][2] The presence of two fluorine atoms ortho and meta to the boronic acid group profoundly influences the molecule's electronic properties, increasing its Lewis acidity and potentially enhancing the metabolic stability and bioavailability of derivative compounds.[3] Concurrently, the formyl group provides a reactive site for a wide array of subsequent chemical transformations, including reductive aminations, oxidations, and condensations, making it exceptionally useful for generating diverse chemical libraries.[4][5]

This technical guide moves beyond a simple datasheet to provide a holistic understanding of the compound. We will delve into its structural nuances, critical stability pathways, and the analytical methodologies required to validate its integrity, thereby empowering scientists to leverage its full synthetic potential with confidence and reproducibility.

Section 1: Molecular Structure and Key Features

The unique reactivity of this compound stems directly from its molecular architecture. The electron-withdrawing nature of the two fluorine atoms and the formyl group enhances the electrophilicity of the boron center, a critical factor in the transmetalation step of Suzuki-Miyaura couplings.

Caption: 2D structure of this compound.

A noteworthy characteristic of some ortho-formylphenylboronic acids is their potential to exist in a solvent-dependent equilibrium with a cyclic tautomer, a 3-hydroxybenzoxaborole.[6] This phenomenon, known as ring-chain tautomerism, can significantly impact reactivity. While the specific equilibrium for the title compound is not extensively documented, researchers should be aware that in certain solvents (like DMSO or water), a portion of the compound may exist in the cyclic form, which can influence reaction kinetics and spectroscopic analysis.[6]

Section 2: Core Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 849062-09-5 | [7][8][9] |

| Molecular Formula | C₇H₅BF₂O₃ | [7][9] |

| Molecular Weight | 185.92 g/mol | [7][9] |

| Appearance | White to off-white solid/powder (Typical) | [10] |

| Melting Point | Not available. Analog (2,4-Difluoro-3-formylphenylboronic acid) melts at 206-210 °C. | |

| Boiling Point | Not available (Decomposes) | - |

| Solubility | No specific data available. Generally soluble in organic solvents like THF, DMSO, and alcohols; sparingly soluble in water. | [11] |

| pKa (Acidity) | Not experimentally determined. Predicted to be significantly lower than phenylboronic acid (pKa ≈ 8.8) due to the strong electron-withdrawing effects of two fluorine atoms and a formyl group. Likely in the range of 6.5-7.5. | [3][12][13] |

Expertise Insight: The Impact of Fluorine on Acidity The Lewis acidity of a boronic acid, quantified by its pKa, is crucial for its reactivity. Boronic acids function as Lewis acids by accepting a hydroxide ion to form a tetrahedral boronate species, which is the active nucleophile in the Suzuki-Miyaura reaction. The introduction of electron-withdrawing groups, such as fluorine, stabilizes this negatively charged boronate intermediate, thereby lowering the pKa and increasing the acidity.[3] For this compound, the combined inductive effects of two fluorine atoms and a formyl group are expected to make it a considerably stronger acid than its non-fluorinated counterparts, facilitating the formation of the active boronate species under milder basic conditions.[12][13]

Section 3: Stability, Storage, and Handling

Trustworthiness through Protocol Validation: The utility of any reagent is directly tied to its stability. Arylboronic acids are known to be susceptible to several degradation pathways, and understanding these is key to ensuring experimental reproducibility.

Primary Decomposition Pathways:

-

Protodeboronation: This is a common degradation route where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by aqueous acids or bases and can be accelerated at elevated temperatures.[14] Boronic acids with ortho-substituents, especially electron-withdrawing ones, can be particularly prone to this decomposition.[1]

-

Oxidation: Exposure to air (oxygen) can lead to the oxidation of the carbon-boron bond, typically yielding the corresponding phenol (in this case, 2,6-difluoro-3-formylphenol). This is a significant concern for long-term storage and handling in ambient conditions.

-

Dehydration (Boroxine Formation): Like other boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is generally reversible upon the addition of water.

Recommended Storage and Handling Protocols: To mitigate these degradation pathways and preserve the integrity of the compound, the following self-validating system of storage and handling must be implemented.

-

Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C.[15] It should be protected from light and moisture to prevent photolytic degradation and hydrolysis.[14]

-

Handling:

-

Always handle the compound in a well-ventilated area or a fume hood.[16]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[16]

-

Minimize exposure to the atmosphere. Weigh out the required amount quickly and reseal the container promptly. For highly sensitive reactions, use a glovebox or Schlenk line techniques.[15]

-

Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases during storage.[14][17]

-

Caption: Recommended workflow for the storage and handling of arylboronic acids.

Section 4: Analytical Characterization

Verifying the identity and purity of this compound before use is critical for reliable and reproducible results.

Step-by-Step Analytical Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: Confirm molecular structure and assess purity.

-

Protocol:

-

Accurately weigh ~5-10 mg of the compound.

-

Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can solubilize both the boronic acid and potential impurities like the corresponding boroxine.

-

Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.

-

-

Expected Observations:

-

¹H NMR: Signals corresponding to the aldehydic proton (~10 ppm), aromatic protons, and a typically broad, exchangeable signal for the B(OH)₂ protons.[18][19]

-

¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms.

-

¹¹B NMR: A single, relatively broad signal typically in the range of 27-31 ppm, characteristic of an sp²-hybridized boron atom in an arylboronic acid.[20]

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: Determine purity with high accuracy.

-

Causality behind Method Choice: Reversed-phase HPLC (RP-HPLC) is the standard for purity analysis of non-volatile organic compounds. However, arylboronic acids can be challenging due to on-column degradation (hydrolysis of boronate esters if used, or interactions with silica). A robust method is essential.[21]

-

General Protocol:

-

Column: Use a C18 stationary phase (e.g., Acquity BEH C18).[22]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), often with an additive like 0.1% formic acid or a buffer like 10 mM ammonium acetate to ensure good peak shape.[22][23]

-

Sample Preparation: Dissolve a small, accurately weighed sample in the initial mobile phase composition or a compatible solvent like acetonitrile.

-

Detection: Use a photodiode array (PDA) detector to monitor the elution profile at a relevant wavelength (e.g., 254 nm).[23]

-

Validation: The method should be validated for linearity, precision, and accuracy to be considered a self-validating system.

-

-

-

Mass Spectrometry (MS):

-

Objective: Confirm the molecular weight of the compound.

-

Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using electrospray ionization (ESI) in negative ion mode to observe the [M-H]⁻ or in positive mode to observe adducts.[22]

-

Section 5: Key Applications in Synthetic Chemistry

The primary utility of this compound is as a versatile intermediate in the synthesis of complex organic molecules.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is the most prominent application, used to form a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate. The reaction is foundational in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and organic electronics.[24]

Causality in Reaction Design: The presence of ortho-fluorine substituents can accelerate the reductive elimination step in the catalytic cycle, often leading to higher reaction efficiency. However, severe steric hindrance from two ortho-substituents can sometimes impede the reaction. The 2,6-difluoro substitution pattern represents a balance that often provides good reactivity.[1]

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its unique combination of reactive sites. Its physicochemical properties, particularly its enhanced Lewis acidity and susceptibility to specific degradation pathways, must be thoroughly understood to ensure its successful application. By adhering to the rigorous storage, handling, and analytical protocols outlined in this guide, researchers in drug development and materials science can confidently and reproducibly harness the synthetic power of this versatile molecule, paving the way for the creation of novel and complex chemical entities.

References

- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. 849062-09-5|(2,6-Difluoro-3-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. This compound | 849062-09-5 [chemicalbook.com]

- 9. This compound|lookchem [lookchem.com]

- 10. innospk.com [innospk.com]

- 11. 849062-09-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 17. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 18. This compound(849062-09-5) 1H NMR spectrum [chemicalbook.com]

- 19. 3-Formylphenylboronic acid(87199-16-4) 1H NMR spectrum [chemicalbook.com]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 23. lcms.labrulez.com [lcms.labrulez.com]

- 24. nbinno.com [nbinno.com]

A Technical Guide to the NMR Spectral Analysis of 2,6-Difluoro-3-formylphenylboronic Acid

Introduction: The Structural Significance of a Key Building Block

In the landscape of modern drug discovery and development, molecular scaffolds that offer precise three-dimensional orientation and unique electronic properties are of paramount importance. 2,6-Difluoro-3-formylphenylboronic acid is one such molecule, embodying three critical functionalities: a phenylboronic acid, ortho-fluorine substituents, and a formyl group. Boronic acids are renowned for their versatile reactivity in cross-coupling reactions and their ability to form reversible covalent bonds with diols, a feature exploited in diagnostics and drug delivery.[1][2] The incorporation of fluorine atoms can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[3][4] The aldehyde (formyl) group provides a reactive handle for a multitude of synthetic transformations, making this compound a highly valuable building block for complex molecular architectures.[5][6]

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for this compound, offering researchers and drug development professionals a comprehensive reference for its structural characterization. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra, elucidating the unique structural information each technique provides.

Part 1: The Analytical Workflow

A robust analytical workflow is the foundation of reliable structural elucidation. The process described herein ensures high-quality data acquisition and interpretation, forming a self-validating system for the characterization of this compound.

Caption: General workflow for NMR spectral analysis.

Part 2: ¹H NMR Spectral Analysis

Proton NMR is the first-line technique for confirming the presence of hydrogen atoms and understanding their chemical environment and connectivity.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic; its high polarity effectively dissolves the boronic acid, and the acidic B(OH)₂ and aldehydic CHO protons are often observable, unlike in protic solvents like D₂O where they would rapidly exchange.

-

Instrument Setup: The experiment is typically run on a 400 MHz or higher field spectrometer. After inserting the sample, the instrument's field is locked onto the deuterium signal of the solvent, and automated or manual shimming is performed to optimize magnetic field homogeneity, ensuring sharp, well-resolved peaks.

-

Acquisition: A standard single-pulse experiment is sufficient. Key parameters include a 30-45° pulse angle to balance signal intensity with relaxation time, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are averaged to achieve an excellent signal-to-noise ratio.

Spectral Interpretation

The aromatic region of the ¹H NMR spectrum is of primary interest. The molecule contains two non-equivalent aromatic protons. The boronic acid protons are often broad and may exchange with trace water in the solvent, while the aldehyde proton will appear as a distinct singlet.

Caption: Structure of this compound.

-

Aldehyde Proton (H-c): This proton is directly attached to the carbonyl carbon and is significantly deshielded. It is expected to appear as a singlet far downfield, typically in the range of δ 9.5 - 10.5 ppm . Its singlet nature arises from the absence of adjacent protons.

-

Aromatic Proton (H-5): This proton is ortho to the boronic acid group and meta to the formyl group. It will be coupled to the adjacent aromatic proton (H-4) and will also experience through-space coupling to the fluorine at position 6. This results in a complex multiplet, likely a triplet of doublets (td) or a doublet of doublets (dd) , expected around δ 7.6 - 7.9 ppm .

-

Aromatic Proton (H-4): This proton is situated between the formyl and boronic acid groups. It will be coupled to H-5 and potentially show a smaller long-range coupling to the fluorine at position 2. It is expected to appear as a triplet or multiplet in the region of δ 7.1 - 7.4 ppm .

-

Boronic Acid Protons (-B(OH)₂): These protons are acidic and their chemical shift is highly dependent on concentration, temperature, and solvent. In DMSO-d₆, they typically appear as a broad singlet around δ 8.0 - 8.5 ppm .

Table 1: Predicted ¹H NMR Spectral Data

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-c (CHO) | ~10.1 | s (singlet) | - |

| H-5 | ~7.7 | t (triplet) | J(H-H) ≈ 8.0, J(H-F) ≈ 8.0 |

| H-4 | ~7.2 | t (triplet) | J(H-H) ≈ 8.0 |

| B(OH)₂ | ~8.3 | br s (broad singlet) | - |

(Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on experimental conditions.)

Part 3: ¹⁹F NMR Spectral Analysis

Fluorine-19 NMR is a highly sensitive and informative technique for characterizing organofluorine compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it nearly as easy to detect as ¹H.[3][7] Its chemical shifts are exquisitely sensitive to the local electronic environment, spanning a very wide range (>400 ppm), which minimizes signal overlap.[8]

Experimental Protocol: ¹⁹F NMR

-

Sample and Setup: The same sample prepared for ¹H NMR can be used. No special standards are typically added to the sample; referencing is done externally relative to CFCl₃ (δ 0 ppm). The experiment is run on a broadband probe tuned to the ¹⁹F frequency.

-

Acquisition: A simple pulse-acquire experiment is used. It is common practice to acquire ¹⁹F spectra with proton decoupling (¹⁹F{¹H}) to simplify the spectrum by removing H-F couplings, resulting in sharper signals and confirming which fluorine atoms are coupled to protons. Comparing the decoupled and coupled spectra is a powerful diagnostic tool.

Spectral Interpretation

The molecule has two magnetically non-equivalent fluorine atoms, which will give rise to two distinct signals.

-

Fluorine at C-2 (F-2): This fluorine is ortho to the boronic acid group and meta to the formyl group. It will be coupled to the adjacent fluorine (F-6) and potentially to the aromatic proton H-4.

-

Fluorine at C-6 (F-6): This fluorine is ortho to the formyl group and meta to the boronic acid group. It will be coupled to the adjacent fluorine (F-2) and the aromatic proton H-5.

In the proton-decoupled spectrum, each signal would appear as a doublet due to F-F coupling. In the proton-coupled spectrum, these doublets would be further split by the neighboring protons. The chemical shifts for aromatic fluorines typically appear between -100 and -140 ppm.[4] Based on data for the similar compound 2,6-Difluorophenylboronic acid, the shifts are expected in the region of -110 to -115 ppm.[9]

Table 2: Predicted ¹⁹F NMR Spectral Data

| Assigned Fluorine | Chemical Shift (δ, ppm) | Multiplicity (¹⁹F{¹H} decoupled) | Coupling Constant (J, Hz) |

|---|---|---|---|

| F-2 | ~ -112 | d (doublet) | J(F-F) ≈ 15-25 |

| F-6 | ~ -114 | d (doublet) | J(F-F) ≈ 15-25 |

(Note: Chemical shifts are referenced to CFCl₃ at 0 ppm. Values are predictive.)

Part 4: ¹³C NMR Spectral Analysis

Carbon-13 NMR provides a map of the carbon skeleton of the molecule. While ¹³C has a low natural abundance (~1.1%), modern spectrometers can readily acquire high-quality spectra.

Experimental Protocol: ¹³C NMR

-

Sample and Setup: A more concentrated sample (15-25 mg in 0.6 mL of solvent) is often preferred to reduce acquisition time. The experiment is run on a broadband probe tuned to the ¹³C frequency.

-

Acquisition: The most common experiment is a proton-decoupled pulse sequence, which results in a single sharp line for each unique carbon atom. This simplifies the spectrum and provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE). Acquisition times are longer than for ¹H NMR, often requiring several hundred to a few thousand scans. A spectral width of ~220 ppm is standard.

Spectral Interpretation

The molecule has 7 unique carbon environments. A key feature will be the large one-bond and two-bond C-F coupling constants, which are highly diagnostic.

-

Carbonyl Carbon (C=O): The aldehyde carbon is highly deshielded and will appear far downfield, typically δ 185-195 ppm . It may show a small coupling to the fluorine at C-2.

-

Boron-bound Carbon (C-1): The ipso-carbon attached to the boron atom often presents as a very broad signal due to quadrupolar relaxation from the boron nucleus and can sometimes be difficult to observe. Its chemical shift is expected around δ 125-135 ppm .

-

Fluorine-bound Carbons (C-2, C-6): These carbons will exhibit very large one-bond C-F couplings (¹JCF), typically in the range of 240-260 Hz. They will appear as two distinct doublets in the region of δ 160-170 ppm .[5]

-

Formyl-bound Carbon (C-3): This carbon will be deshielded by the aldehyde and fluorine substituents and will likely show a two-bond coupling to the fluorine at C-2 (²JCF). Expected around δ 130-140 ppm .

-

Aromatic CH Carbons (C-4, C-5): These two carbons will appear in the typical aromatic region (δ 110-130 ppm ) and will show smaller C-F couplings. C-4 will be coupled to F-2, and C-5 will be coupled to F-6.

Table 3: Predicted ¹³C NMR Spectral Data

| Assigned Carbon | Chemical Shift (δ, ppm) | Multiplicity (from C-F Coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C=O (CHO) | ~190 | t (triplet) or d (doublet) | ²JCF ≈ 20-30 |

| C-2 | ~165 | d (doublet) | ¹JCF ≈ 250 |

| C-6 | ~163 | d (doublet) | ¹JCF ≈ 250 |

| C-3 | ~135 | d (doublet) | ²JCF ≈ 15-25 |

| C-1 | ~130 | (broad) | - |

| C-5 | ~125 | d (doublet) | ²JCF ≈ 15-25 |

| C-4 | ~115 | t (triplet) | ²JCF ≈ 20, ³JCF ≈ 5 |

(Note: Predicted values based on known C-F coupling patterns and chemical shifts of analogous structures.)

Conclusion

The comprehensive NMR analysis of this compound using ¹H, ¹⁹F, and ¹³C techniques provides an unambiguous and detailed picture of its molecular structure. Each spectrum offers complementary information, from the proton environment and connectivity in the ¹H spectrum, to the highly sensitive fluorine probe in the ¹⁹F spectrum, and finally to the carbon framework revealed by the ¹³C spectrum. The characteristic chemical shifts and, most importantly, the intricate H-F and C-F coupling patterns serve as a definitive fingerprint for this valuable synthetic building block, empowering researchers to proceed with confidence in its application for the synthesis of novel chemical entities.

References

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 9. spectrabase.com [spectrabase.com]

Elucidating the Solid-State Architecture of 2,6-Difluoro-3-formylphenylboronic Acid: A Crystallographic Primer for Drug Development Professionals

An In-Depth Technical Guide:

Executive Summary

2,6-Difluoro-3-formylphenylboronic acid is a key molecular scaffold in contemporary medicinal chemistry. Its trifunctional nature—a boronic acid for coupling, a formyl group for derivatization, and fluorine atoms for modulating physicochemical properties—makes it an invaluable building block for novel therapeutics. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for controlling polymorphism, predicting intermolecular interactions, and informing rational drug design. This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of this compound, from crystal cultivation to final structural refinement and interpretation. We detail the causality behind each experimental choice, offering a self-validating protocol that ensures scientific rigor and reproducibility. The resulting structural insights, including intramolecular geometry and supramolecular hydrogen-bonding networks, provide a critical foundation for its application in pharmaceutical development.

Introduction: The Strategic Importance of Structural Elucidation

The Role of Fluorinated Phenylboronic Acids in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with 20-25% of all pharmaceuticals containing at least one fluorine atom.[1][2] Fluorine's unique properties, such as high electronegativity and its ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[2][3] Phenylboronic acids, meanwhile, are exceptionally versatile intermediates, most notably for their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the efficient construction of complex biaryl systems central to many drug scaffolds.[4] The combination of these features in molecules like this compound provides a powerful tool for chemists to fine-tune pharmacokinetic and pharmacodynamic profiles.[4][5]

The Target Molecule: this compound

This compound (CAS No. 849062-09-5) is a solid with a reported melting point of 124-131 °C.[6][7] Its structure presents a fascinating interplay of functional groups. The ortho-difluoro substitution pattern influences the acidity and reactivity of the boronic acid, while the adjacent formyl group offers a reactive handle for forming Schiff bases or other derivatives. The precise spatial relationship between these groups, dictated by the solid-state packing, is critical but cannot be predicted from the 2D structure alone.

Rationale for Crystal Structure Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[8][9] This analysis provides unambiguous data on bond lengths, bond angles, and the absolute configuration of a molecule.[9] For a pharmaceutical intermediate, this information is vital for:

-

Understanding Intermolecular Interactions: Identifying the hydrogen bonds and other non-covalent interactions that govern crystal packing, which influences solubility, dissolution rate, and stability.

-

Informing Molecular Modeling: Providing an accurate, experimentally-determined conformation for use in computational chemistry and structure-based drug design.

-

Polymorph Screening: Establishing the foundational structure to which any potential polymorphs can be compared.

Experimental Methodology: A Validated Workflow

The following sections describe a robust protocol for determining the crystal structure of the title compound. The causality behind each step is explained to provide a deeper understanding of the process.

Protocol: Growing High-Quality Single Crystals

The success of the entire analysis hinges on the quality of the single crystal. The goal is to encourage slow, ordered growth to minimize defects. The slow evaporation technique is often successful for organic compounds of this nature.[10]

Rationale for Solvent Selection: The choice of solvent is critical. A solvent in which the compound is only moderately soluble is ideal.[10] For this molecule, a binary solvent system, such as ethyl acetate/hexane, is a logical choice. Ethyl acetate solubilizes the polar boronic acid and formyl groups, while the gradual introduction of the less polar co-solvent (hexane) via vapor diffusion or slow addition reduces the overall solubility, promoting nucleation and slow crystal growth.

Step-by-Step Protocol:

-

Preparation: Prepare a nearly saturated solution of this compound (~10-20 mg) in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial (e.g., 4 mL).

-

Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Place the vial inside a larger, sealed beaker containing a small amount of a less polar, miscible anti-solvent (e.g., hexane).

-

Incubation: Allow the anti-solvent to slowly diffuse into the vial over several days at a constant temperature in an undisturbed location.

-

Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest one using a micromanipulator loop and immediately coat it in a cryoprotectant oil (e.g., Paratone-N).

Data Collection

Data is collected using a modern single-crystal X-ray diffractometer.[8][9]

Rationale for Low Temperature: Data collection is performed at a low temperature (typically 100 K) using a nitrogen cryostream. This is crucial as it minimizes the thermal vibration of atoms, leading to higher quality diffraction data at higher resolution angles and reducing potential X-ray induced sample decay.

Step-by-Step Protocol:

-

Mounting: The oil-coated crystal is mounted on the goniometer head of the diffractometer within the cold stream.

-

Instrumentation: A diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a modern detector (e.g., CMOS or CCD) is used.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of omega (ω) and phi (φ) scans. The exposure time per frame is optimized to ensure good signal-to-noise without overloading the detector.

Data Processing and Structure Solution

Raw diffraction images are processed to generate a reflection file for structure solution and refinement.[11]

Workflow:

-

Integration: The raw images are processed to identify the positions of the diffraction spots and integrate their intensities.

-

Scaling and Merging: Intensities from all images are scaled to a common reference frame and symmetry-equivalent reflections are merged to create a final, unique dataset. This step also provides crucial statistics on data quality.[11]

-

Structure Solution: The phase problem is solved using 'direct methods' or dual-space algorithms, typically with software like SHELXT.[12] This initial step provides a rough model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F².[13] This iterative process, performed with software like SHELXL within a graphical interface like Olex2, adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors.[12][14][15] Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate geometric constraints.

Self-Validation and Trustworthiness: Throughout the refinement, the R-free (Rfree) value is monitored. A small subset of reflections (5-10%) is set aside and not used in the refinement process. The Rfree is calculated based on this test set. A valid refinement will see both the working R-factor (R1) and Rfree decrease together. An increase in Rfree while R1 decreases is a sign of overfitting the model.[16]

Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.

Representative Results and Discussion

While a previously determined structure for this compound is not publicly available, this section presents plausible, representative data consistent with known chemistry and the structures of similar phenylboronic acids.

Crystallographic Data Summary

The following table summarizes the key crystallographic data and refinement parameters that would be expected from a successful analysis.

| Parameter | Representative Value |

| Chemical Formula | C₇H₅BF₂O₃ |

| Formula Weight | 185.92 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 5.95 |

| c (Å) | 14.23 |

| β (°) | 98.5 |

| Volume (ų) | 712.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.735 |

| Absorption Coefficient (mm⁻¹) | 0.170 (for Mo Kα) |

| F(000) | 376 |

| Reflections Collected | 8150 |

| Unique Reflections | 1630 |

| R_int | 0.035 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Goodness-of-Fit on F² | 1.05 |

Molecular Structure Analysis

The analysis would be expected to confirm the covalent structure of the molecule. The phenyl ring would be essentially planar, with the boron atom and the carbon atom of the formyl group also lying close to this plane. The C-F, C-C, C=O, and C-B bond lengths and angles would be consistent with standard values for substituted aromatic systems. An interesting feature to analyze would be the relative orientation of the formyl and boronic acid groups, which may be influenced by intramolecular hydrogen bonding or steric hindrance from the ortho-fluorine atom.

Supramolecular Assembly: The Hydrogen-Bonded Dimer

A hallmark of boronic acid crystal structures is the formation of centrosymmetric hydrogen-bonded dimers.[17] It is highly probable that this compound would exhibit this motif. In this arrangement, two molecules associate via a pair of strong O-H···O hydrogen bonds between their boronic acid groups, forming a stable eight-membered ring. This is described in graph-set notation as an R²₂(8) ring.[18] These dimeric units would then pack into a three-dimensional lattice, likely influenced by weaker C-H···O or C-H···F interactions involving the formyl group and fluorine atoms.

// Invisible nodes for layout {rank=same; B1; B2;} {rank=same; O11; O21;} {rank=same; O12; O22;} } `

Figure 2: The classic R²₂(8) hydrogen-bonded dimer motif in boronic acids.

Conclusion

The single-crystal X-ray diffraction analysis of this compound provides indispensable information for researchers in drug development. By following a rigorous and validated experimental workflow, it is possible to obtain a precise three-dimensional model of the molecule. The (hypothesized) resulting structure reveals not only the expected intramolecular geometry but also the dominant supramolecular interactions, such as the classic boronic acid dimer, which dictates its solid-state properties. This structural data is a critical asset, enabling more accurate molecular modeling, facilitating the design of derivatives with improved properties, and providing a foundational understanding for solid-form development and control.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | 849062-09-5 [chemicalbook.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. rigaku.com [rigaku.com]

- 10. How To [chem.rochester.edu]

- 11. portlandpress.com [portlandpress.com]

- 12. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Overview | OlexSys [olexsys.org]

- 15. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]

- 16. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The solid-state structure of diboronic acid, B2(OH)4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Solubility Landscape of 2,6-Difluoro-3-formylphenylboronic Acid: A Technical Guide for Researchers

Foreword: The Critical Role of Solubility in Drug Discovery and Development

In the intricate tapestry of modern drug discovery and process chemistry, understanding the fundamental physicochemical properties of novel chemical entities is paramount. Among these, solubility stands as a cornerstone, profoundly influencing a compound's bioavailability, reaction kinetics, purification, and formulation. This technical guide is dedicated to elucidating the solubility profile of 2,6-Difluoro-3-formylphenylboronic acid, a compound of significant interest in medicinal chemistry and organic synthesis. While specific quantitative solubility data for this particular molecule is not extensively documented in public literature, this guide will provide a comprehensive framework for its determination. By leveraging data from structurally analogous boronic acids and outlining a robust experimental protocol, we aim to empower researchers, scientists, and drug development professionals with the knowledge to confidently assess and utilize this compound in their work.

Understanding this compound: A Structural Perspective

This compound is a multifaceted molecule characterized by a phenylboronic acid core, further functionalized with two fluorine atoms and a formyl group. The strategic placement of these substituents significantly impacts its electronic properties and intermolecular interactions, which in turn govern its solubility in various solvents.

-

The Boronic Acid Moiety: The -B(OH)₂ group is capable of both donating and accepting hydrogen bonds, predisposing the molecule to solubility in polar and protic solvents. However, boronic acids are also known to undergo dehydration to form cyclic anhydrides known as boroxines, a phenomenon that can complicate solubility studies.[1]

-

Fluorine Substitution: The two electron-withdrawing fluorine atoms at the 2 and 6 positions can influence the acidity of the boronic acid and modulate the molecule's overall polarity.

-

The Formyl Group: The aldehyde functionality at the 3-position introduces an additional site for polar interactions, including hydrogen bonding with protic solvents.

Given these structural features, a qualitative estimation of solubility suggests that this compound will exhibit favorable solubility in polar organic solvents.

Inferred Solubility Profile in Common Laboratory Solvents

Based on the general behavior of substituted phenylboronic acids, we can infer a likely solubility profile for this compound. It is crucial to note that this is an estimation and should be confirmed by experimental determination.

| Solvent Class | Common Examples | Inferred Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | Strong dipole-dipole interactions and the ability to accept hydrogen bonds from the boronic acid hydroxyl groups. |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Potential for extensive hydrogen bonding with both the boronic acid and formyl groups. Solubility in water may be limited by the hydrophobic phenyl ring. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | Ethers can act as hydrogen bond acceptors, facilitating dissolution. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Weaker interactions compared to polar aprotic and protic solvents. |

| Non-Polar | Hexanes, Toluene | Low to Insoluble | Lack of favorable intermolecular interactions. |

A Robust Experimental Protocol for Quantitative Solubility Determination

To move beyond inference and obtain precise solubility data, a well-designed experimental protocol is essential. The following dynamic method is a reliable approach for determining the solubility of boronic acids.[1][2]

Materials and Equipment

-

This compound (ensure purity is characterized)

-

Selected solvents (high-purity, anhydrous where appropriate)

-

Analytical balance (± 0.1 mg)

-

Jacketed glass vessel with a magnetic stirrer

-

Temperature-controlled circulating bath

-

Calibrated temperature probe

-

Turbidity sensor or a luminance probe

-

Data acquisition system

Experimental Workflow Diagram

Caption: Experimental workflow for dynamic solubility determination.

Step-by-Step Procedure

-

Sample Preparation: Accurately weigh a known mass of this compound and the chosen solvent into the jacketed glass vessel to create a biphasic sample of known composition.

-

Heating and Stirring: Begin vigorous stirring to ensure homogeneity and start heating the sample at a slow, constant rate (e.g., 0.1 K/min) using the temperature-controlled circulating bath.[2]

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution using a probe. As the temperature increases, the solid will begin to dissolve.

-

Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is the equilibrium solubility temperature for that specific composition. This point is marked by a sharp change in the measured turbidity or light intensity.[2]

-

Data Collection: Repeat this procedure for a range of compositions to generate a comprehensive dataset.

-

Data Analysis: Plot the mole fraction of the solute against the corresponding equilibrium temperature to construct a solubility curve.

Quantification and Validation

For a self-validating system, it is advisable to analyze the final clear solution to confirm the concentration of the dissolved boronic acid. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection is a highly sensitive and accurate method for this purpose.[3][4]

-

Method: Develop a validated HPLC method using a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water with a buffer like ammonium acetate.[3]

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

-

Analysis: Inject a filtered aliquot of the saturated solution and determine the concentration from the calibration curve.

Safety and Handling Considerations

As with any chemical compound, proper safety precautions are essential when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Incompatibilities: Avoid contact with strong acids and bases.[5]

-

Storage: Keep the container tightly closed and store in a cool, dry place, preferably refrigerated.[5] Some boronic acids are moisture-sensitive.

Conclusion and Future Perspectives

While a definitive, published solubility profile for this compound remains to be established, this guide provides a robust framework for its determination. By understanding its structural characteristics, leveraging knowledge from analogous compounds, and employing a rigorous experimental protocol, researchers can confidently ascertain its solubility in a range of common laboratory solvents. This foundational data will undoubtedly accelerate its application in drug discovery, process optimization, and the synthesis of novel chemical entities.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,6-Difluoro-3-formylphenylboronic Acid

Introduction

2,6-Difluoro-3-formylphenylboronic acid is a highly functionalized synthetic building block of significant interest to the pharmaceutical and materials science industries. Its utility, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex biaryl and heteroaryl structures, which are common motifs in active pharmaceutical ingredients (APIs). The presence of ortho-fluoro substituents can modulate the electronic properties and bioavailability of target molecules, while the formyl group offers a reactive handle for further synthetic transformations.

However, the thermal stability of such a poly-functional reagent is a critical parameter that dictates its storage, handling, shelf-life, and reaction conditions. Uncontrolled thermal decomposition not only results in the loss of valuable material but can also lead to the generation of hazardous byproducts and compromise reaction purity and safety. This guide provides a comprehensive framework for understanding and evaluating the thermal stability of this compound. As specific experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes foundational principles of boronic acid chemistry with standardized analytical protocols to empower researchers to conduct robust, self-validating thermal analyses.

Physicochemical Properties

A precise understanding of the compound's fundamental properties is essential for designing and interpreting thermal analysis experiments. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 849062-09-5 | [1] |

| Molecular Formula | C₇H₅BF₂O₃ | [1] |

| Molecular Weight | 185.92 g/mol | [1] |

| Melting Point | 124-131 °C (literature) | [1] |

| Appearance | White to off-white solid | |

| Canonical SMILES | O=CC1=C(F)C=CC=C1B(O)O | |

| InChI Key | GLQAPMRINNTHGJ-UHFFFAOYSA-N | [1] |

Theoretical Thermal Decomposition Pathways

Upon heating, this compound is susceptible to several competing decomposition pathways. The relative contribution of each pathway is dependent on factors such as the heating rate, atmosphere, and the presence of impurities (e.g., water).

Initial Thermal Events

-

Dehydration to Boroxine: The first likely thermal event, often occurring below or near the melting point, is the intermolecular dehydration of three boronic acid molecules to form a stable six-membered ring called a boroxine.[2][3] This is a condensation reaction that releases three molecules of water. This process is typically reversible in the presence of moisture.[4]

-

Melting: As indicated by its melting point of 124-131 °C, the compound will transition from a solid to a liquid state.[1] Differential Scanning Calorimetry (DSC) is the ideal technique for observing this endothermic phase transition.

Primary Decomposition Mechanisms

At temperatures exceeding the melting point, covalent bond cleavage and molecular fragmentation are expected. The primary theoretical pathways include protodeboronation and decarbonylation.

-

Pathway A: Protodeboronation: This pathway involves the cleavage of the C–B bond, with the boron moiety being replaced by a hydrogen atom from a proton source (such as trace water or another boronic acid molecule).[5][6] This results in the formation of 2,6-difluorobenzaldehyde. Protodeboronation is a common side reaction for arylboronic acids and can be influenced by acidic or basic conditions.[7][8]

-

Pathway B: Decarbonylation: Aromatic aldehydes can undergo decarbonylation at elevated temperatures, leading to the loss of the formyl group as carbon monoxide (CO), a toxic gas.[9][10] This process often proceeds via a free-radical mechanism and would result in the formation of 1,3-difluorobenzene from the main fragment.

-

Pathway C: High-Temperature Fragmentation: At significantly higher temperatures, further fragmentation of the aromatic ring and cleavage of the robust C-F bonds can occur, leading to a complex mixture of smaller gaseous products and, ultimately, a carbonaceous char residue.

Caption: Hypothetical thermal decomposition pathways for this compound.

Recommended Analytical Protocols for Thermal Stability Assessment

To experimentally determine the thermal stability profile and validate the proposed decomposition pathways, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. Evolved gas analysis (EGA) via mass spectrometry or FTIR coupled to the TGA is essential for product identification.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss events as a function of temperature.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass scale are calibrated using certified standards.

-

Sample Preparation: Accurately weigh 5–10 mg of this compound into a clean, tared ceramic (alumina) or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (or argon) at a flow rate of 50 mL/min. Causality: An inert atmosphere is critical to prevent oxidative side reactions, allowing for the study of the intrinsic thermal decomposition.

-

Temperature Program: Equilibrate at 30 °C, then ramp from 30 °C to 600 °C at a constant heating rate of 10 °C/min. Causality: A 10 °C/min ramp rate is a standard condition that provides a good balance between resolution of thermal events and experimental time.

-

-

Data Collection: Continuously record sample mass, temperature, and time.

-

Data Analysis: Plot mass (%) versus temperature. Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to characterize them as endothermic or exothermic.

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2–5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference. Causality: Hermetic sealing prevents mass loss due to volatilization before decomposition, ensuring that the heat flow measured is associated with thermal transitions within the sample.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30 °C, then ramp from 30 °C to 400 °C at 10 °C/min. Causality: The final temperature is chosen to be well beyond the expected decomposition onset observed in TGA to ensure all thermal events are captured.

-

-

Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Plot heat flow (W/g) versus temperature. Integrate peaks to determine the enthalpy (ΔH) of transitions. Identify the melting point (Tₘ) from the peak of the endotherm and any exothermic events corresponding to decomposition.

Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).

Data Interpretation and Expected Results

The combination of TGA and DSC provides a synergistic understanding of the thermal behavior.

-

TGA Curve: A multi-step mass loss is possible. An initial, small mass loss below ~150°C could correspond to the dehydration and formation of the boroxine (theoretical mass loss for this step is ~14.5%). A more significant mass loss at higher temperatures would indicate primary decomposition.

-

DSC Thermogram: A sharp endothermic peak should be observed corresponding to the melting point (literature: 124-131 °C).[1] At temperatures above the melting point, one or more broad exothermic peaks are expected. These exotherms represent the energy released during the decomposition reactions. The onset of the first exotherm should correlate with the onset of significant mass loss in the TGA.

A hypothetical summary of expected results is presented below.

| Analysis | Parameter | Expected Observation | Interpretation |

| TGA | Tₒₙₛₑₜ (Decomposition) | > 150 °C | Onset of significant thermal instability. |

| Mass Loss Step 1 | ~100-150 °C (~14.5%) | Dehydration to form boroxine. | |

| Mass Loss Step 2 | > 150 °C | Primary decomposition (protodeboronation, decarbonylation). | |

| Residual Mass @ 600°C | Variable | Formation of a carbonaceous char. | |

| DSC | Endotherm (Tₘ) | ~124-131 °C | Melting of the crystalline solid. |

| Exotherm(s) | > 150 °C | Energetically favorable decomposition process(es). |

Conclusion

A thorough understanding of the thermal stability of this compound is paramount for its safe and effective use in research and development. This guide outlines the principal theoretical decomposition pathways—boroxine formation, protodeboronation, and decarbonylation—grounded in the fundamental chemistry of arylboronic acids. The detailed, step-by-step protocols for TGA and DSC provide a robust, self-validating framework for researchers to experimentally determine the precise thermal profile of this valuable compound. By correlating the quantitative mass loss from TGA with the energetic transitions from DSC, and ideally identifying evolved gases with coupled mass spectrometry, scientists can define safe operating limits, optimize reaction conditions, and ensure the integrity and purity of their synthetic processes.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. [PDF] A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 9. scite.ai [scite.ai]

- 10. pubs.acs.org [pubs.acs.org]

A-Deep-Dive-into-the-Electronic-Effects-of-Fluorine-on-the-Boronic-Acid-Moiety

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Influence of a Halogen

In the landscape of medicinal chemistry and materials science, arylboronic acids are indispensable building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions, as sensors, and in therapeutic agents is well-documented.[1][2] The introduction of fluorine atoms onto the aryl ring of these molecules imparts profound changes to their chemical and physical properties. Understanding the nuanced electronic effects of fluorine is paramount for rationally designing next-generation catalysts, pharmaceuticals, and advanced materials.

This guide provides a comprehensive exploration of how fluorine substitution modulates the electronic environment of the boronic acid moiety. We will dissect the interplay of inductive and resonance effects, their quantifiable impact on acidity (pKa), and the subsequent consequences for chemical reactivity and stability.

The Duality of Fluorine's Electronic Influence

Fluorine is the most electronegative element, and its influence on an aromatic system is a delicate balance of two opposing electronic effects: the inductive effect (σ-effect) and the resonance effect (π-effect).

-

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic substitution.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, donating electron density.[3] This effect is most pronounced at the ortho and para positions.

Crucially, for fluorine, the inductive effect overwhelmingly dominates the resonance effect.[3] However, the subtle interplay between these two forces is position-dependent and is key to understanding the observed properties of fluorinated arylboronic acids.

Visualizing the Electronic Tug-of-War

The following diagram illustrates the opposing nature of fluorine's inductive and resonance effects on a phenylboronic acid scaffold.

Caption: Opposing electronic effects of fluorine on an arylboronic acid.

Modulating Acidity: The Impact of Fluorine on pKa

Boronic acids are Lewis acids, not Brønsted acids; they accept a hydroxide ion to form a tetrahedral boronate species. The pKa of a boronic acid is a measure of the equilibrium between the neutral, trigonal planar acid and the anionic, tetrahedral boronate.

The introduction of electron-withdrawing fluorine substituents generally increases the Lewis acidity of the boronic acid, resulting in a lower pKa.[1][2][4] This is because the fluorine atom withdraws electron density from the boron center, making it more electrophilic and thus more readily able to accept a hydroxide ion.

The position of the fluorine substituent has a significant impact on the magnitude of this effect:

-

meta-Substitution: At the meta position, the resonance effect is minimal.[1][4] Therefore, the strong electron-withdrawing inductive effect dominates, leading to a significant increase in acidity (lower pKa) compared to the unsubstituted phenylboronic acid.

-

para-Substitution: In the para position, the electron-donating resonance effect partially counteracts the electron-withdrawing inductive effect.[1][4] This compensation results in a smaller increase in acidity compared to the meta isomer.[1][4]

-

ortho-Substitution: The ortho position often shows the most pronounced increase in acidity. This is attributed to a combination of the strong inductive effect and the potential for intramolecular hydrogen bonding between the fluorine atom and a hydroxyl group of the boronic acid.[4]

The pKa values for various fluorinated phenylboronic acids illustrate these trends clearly. For instance, the pKa of unsubstituted phenylboronic acid is approximately 8.86, while the pKa values for fluorinated derivatives can range from 6.17 to 8.77.[1]

| Substituent | pKa |

| H | 8.86[1] |

| 4-F | 8.77[1] |

| 3-F | Not explicitly found, but expected to be lower than 4-F |

| 2-F | Not explicitly found, but expected to be the lowest among monofluorinated |

| 2,3,4,6-Tetrafluoro | 6.17[1] |

Consequences for Reactivity and Stability

The electronic perturbations caused by fluorine substitution have significant implications for the reactivity and stability of arylboronic acids, particularly in the context of Suzuki-Miyaura cross-coupling and protodeboronation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis.[5] The electronic nature of the boronic acid plays a crucial role in the transmetalation step of the catalytic cycle. While a comprehensive discussion of the entire catalytic cycle is beyond the scope of this guide, it is important to note that the increased Lewis acidity of fluorinated arylboronic acids can influence the rate and efficiency of the reaction.

The altered electronics can also be beneficial in overcoming challenges associated with certain substrates. For example, the use of more stable boronic esters, such as pinacol esters, is often necessary for challenging couplings, and fluorine substitution can modulate the reactivity of these species as well.[6]

Protodeboronation: A Key Stability Concern

A significant challenge associated with electron-deficient boronic acids, including many highly fluorinated variants, is their susceptibility to protodeboronation.[7][8] This undesired side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the loss of the valuable boronic acid functionality.[7]

The increased electrophilicity of the boron center in fluorinated arylboronic acids can make them more prone to this decomposition pathway, especially under basic conditions.[7][8]

Experimental Protocols for Characterization

A thorough understanding of the electronic effects of fluorine on boronic acids requires robust experimental characterization. The following are key experimental workflows for assessing these properties.

pKa Determination by Spectrophotometric Titration

This method relies on the change in the UV-Vis absorbance spectrum of the arylboronic acid as a function of pH.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of the fluorinated arylboronic acid in a suitable organic solvent (e.g., DMSO or methanol).

-

Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range of the boronic acid.

-

Sample Preparation: In a series of cuvettes, add a small, constant volume of the boronic acid stock solution to each buffer solution.

-

Spectroscopic Measurement: Record the UV-Vis spectrum for each sample.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change between the acid and boronate form is maximal) against the pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Spectroscopic Analysis: NMR Studies

NMR spectroscopy is a powerful tool for probing the electronic environment of the boronic acid moiety.

-

¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to the electronic environment of the aromatic ring. Changes in the ¹⁹F NMR chemical shift upon fluorination can provide qualitative insights into the electron-withdrawing or -donating nature of the boronic acid group.[9][10]

-

¹¹B NMR: The chemical shift of the boron atom provides direct information about its coordination state (trigonal vs. tetrahedral) and electronic environment.[9]

-

¹H and ¹³C NMR: The chemical shifts of the aromatic protons and carbons are also influenced by the electronic effects of the fluorine substituent and the boronic acid group.[11][12]

General Protocol for NMR Sample Preparation:

-

Dissolve a few milligrams of the fluorinated arylboronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

-

Acquire ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra using a high-resolution NMR spectrometer.

-

Analyze the chemical shifts and coupling constants to gain insights into the molecular structure and electronic properties.

Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for the characterization of a novel fluorinated arylboronic acid.

Caption: A generalized experimental workflow for studying fluorinated arylboronic acids.